molecular formula C7H15ClN2O2 B183425 4-[(Methylamino)acetyl]morpholine CAS No. 41458-73-5

4-[(Methylamino)acetyl]morpholine

Cat. No.: B183425
CAS No.: 41458-73-5
M. Wt: 194.66 g/mol
InChI Key: BHUKCEYZKFAGEY-UHFFFAOYSA-N
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Description

4-[(Methylamino)acetyl]morpholine is a chemical compound of interest in advanced research and development, particularly in the field of medicinal chemistry. The compound features a morpholine ring, a heterocyclic structure known for its versatility in drug design due to its ability to modulate key physicochemical properties, such as solubility and metabolic stability . The morpholine scaffold is recognized for its potential in modulating critical enzymes implicated in neurodegenerative pathways, including acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) . Furthermore, morpholine and its derivatives are frequently employed as building blocks in organic synthesis and are found in the structures of various pharmaceuticals, including certain antibiotics and anticancer agents . The specific research applications and mechanism of action for this compound are areas of ongoing scientific investigation, positioning it as a valuable compound for developing novel therapeutic agents and exploring structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O2/c1-8-6-7(10)9-2-4-11-5-3-9/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKCEYZKFAGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41458-73-5
Record name 2-(Methylamino)-1-(4-morpholinyl)ethanone
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Record name 4-((Methylamino)acetyl)morpholine
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Record name 4-[(methylamino)acetyl]morpholine
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Spectroscopic Characterization and Structural Elucidation of 4 Methylamino Acetyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy of 4-[(Methylamino)acetyl]morpholine reveals distinct signals corresponding to the different sets of protons within the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each proton.

In a typical ¹H NMR spectrum, the morpholine (B109124) ring protons appear as multiplets in the upfield region. Specifically, the protons on the carbons adjacent to the oxygen atom (O-CH₂) and the nitrogen atom (N-CH₂) can be distinguished. The methylene (B1212753) protons of the acetyl group (-COCH₂-) and the methyl group protons of the methylamino moiety (-NHCH₃) also exhibit characteristic signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the acetyl group is typically observed in the downfield region of the spectrum. The carbons of the morpholine ring and the methyl group carbon also have characteristic chemical shifts that aid in the complete assignment of the carbon framework.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the structural assignments, advanced two-dimensional (2D) NMR experiments are utilized. These techniques provide correlation information between different nuclei, offering a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons within the morpholine ring and the acetyl-methylamino chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.edu This powerful technique allows for the unambiguous assignment of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as the connection between the acetyl group and the morpholine nitrogen.

Through the combined interpretation of these 2D NMR spectra, the complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule. By measuring the vibrational frequencies of chemical bonds, these methods serve as a powerful tool for structural confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the stretching and bending vibrations of its functional groups. Key vibrational modes include the C=O stretch of the amide group, the C-N stretching of the morpholine ring and the methylamino group, the C-O-C stretching of the ether linkage in the morpholine ring, and the N-H bending of the secondary amine. The positions of these bands are sensitive to the molecular environment and can provide confirmatory evidence for the proposed structure.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show characteristic signals for the C-C and C-H vibrations of the morpholine ring and the alkyl chain. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule. mjcce.org.mk

Table 4: FT-Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C7H14N2O2. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for this compound

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (C)712.0000084.00000
Hydrogen (H)141.0078314.10962
Nitrogen (N)214.0030728.00614
Oxygen (O)215.9949131.98982
Total Exact Mass 158.10558

In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The theoretical exact mass for this ion would be 159.11339 Da.

Analysis of Fragmentation Patterns for Structural Confirmation

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural confirmation. While specific fragmentation data for this compound is not published, the fragmentation can be predicted based on the known behavior of similar compounds, such as N-acetylmorpholine and other N-acyl amides. nasa.govacs.orgrsc.org

The primary fragmentation pathways for amides often involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. rsc.org For this compound, two main α-cleavage patterns are anticipated:

Cleavage of the N-CO bond: This would result in the formation of a morpholine cation and a neutral methylaminoacetyl radical, or a methylaminoacetyl cation and a neutral morpholine radical. The most likely fragmentation would involve the loss of the morpholine ring as a neutral species, leading to the formation of an acylium ion.

Cleavage of the CO-CH₂ bond: This would lead to the formation of a morpholinocarbonyl cation and a methylamino radical.

Studies on the fragmentation of N-acetylmorpholine have indicated that ring contractions are a significant mechanism. nasa.govscilit.com It is plausible that this compound would undergo similar rearrangements.

Table 2: Predicted Fragmentation Ions of this compound

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation Pathway
158[C₇H₁₄N₂O₂]⁺Molecular Ion
114[C₅H₈NO₂]⁺Loss of CH₃NH₂ (methylamine)
86[C₄H₈NO]⁺Cleavage of the bond between the carbonyl and the morpholine ring
57[C₃H₅O]⁺Acylium ion from cleavage of the N-CO bond
44[C₂H₆N]⁺Methylamino fragment

Electronic Absorption and Other Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy states. The UV spectrum of amides typically shows a weak absorption band around 215-220 nm, which is attributed to the n → π* transition of the carbonyl group. ucalgary.ca This involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group.

For this compound, a similar absorption is expected. The presence of the nitrogen atoms in the morpholine ring and the methylamino group may cause a slight shift in the absorption maximum compared to simple amides. Studies on N-acetylmorpholine and other amides confirm the presence of absorption bands in the UV range. researchgate.nettubitak.gov.trresearchgate.net The molar absorptivity (ε) for this type of transition is generally low.

Table 3: Expected UV-Vis Absorption for this compound

Wavelength (λmax)Electronic TransitionChromophore
~215-220 nmn → π*Amide carbonyl group (C=O)

Electron Paramagnetic Resonance (EPR) Spectroscopy (where applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ut.ac.ir EPR is not applicable to the direct study of this compound in its ground state because it is a diamagnetic compound, meaning all of its electrons are paired. mdpi.comethz.ch

For EPR to be a useful technique, the compound would need to be converted into a paramagnetic species, such as a radical ion, through oxidation, reduction, or photoexcitation. unito.it In such a case, EPR could provide information about the distribution of the unpaired electron density within the molecule. However, for routine characterization of the stable, neutral compound, EPR spectroscopy is not a relevant technique.

Compound Index

Computational and Theoretical Investigations of 4 Methylamino Acetyl Morpholine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the geometric and electronic landscape of 4-[(Methylamino)acetyl]morpholine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization and energy calculation of molecules like this compound. researchgate.netnih.gov DFT studies, often utilizing functionals like B3LYP, are instrumental in determining the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netnih.gov The process involves finding the minimum energy conformation on the potential energy surface. nih.gov

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For the morpholine (B109124) ring in related compounds, DFT calculations have shown that the chair conformation is generally the most stable. researchgate.net The energetic properties, including the total energy of the molecule, can also be calculated, which is crucial for comparing the stability of different conformers and for studying reaction mechanisms. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT (Note: The following data is illustrative and based on typical values for similar morpholine derivatives, as specific computational studies on this compound are not widely available.)

ParameterBondTypical Calculated Value
Bond LengthC-N (morpholine ring)1.46 Å
C-O (morpholine ring)1.43 Å
C=O (acetyl group)1.24 Å
N-C (acetyl group)1.37 Å
Bond AngleC-N-C (morpholine ring)112°
O-C-C (morpholine ring)110°
N-C=O (acetyl group)121°
Dihedral AngleC-N-C-C (morpholine ring)~55° (chair conformation)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For molecules containing morpholine, the HOMO is often localized on the nitrogen atom of the morpholine ring due to its lone pair of electrons, indicating its nucleophilic character. rsc.org The LUMO, on the other hand, is typically distributed over the acetyl group, particularly the carbonyl carbon, which is electrophilic. This distribution of frontier orbitals suggests the possibility of intramolecular charge transfer from the morpholine ring to the acetyl group. The analysis of HOMO and LUMO energies and their spatial distribution provides valuable insights into the sites of electrophilic and nucleophilic attack. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Morpholine Derivative (Note: The values presented are for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap (ΔE)5.7

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. nih.gov It provides a description of the Lewis structure of the molecule and allows for the quantification of interactions between filled and vacant orbitals. These interactions are expressed in terms of stabilization energies (E(2)), where a higher E(2) value indicates a stronger interaction.

Table 3: Illustrative NBO Analysis showing significant stabilization energies (E(2)) (Note: This table provides a hypothetical representation of NBO analysis results.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N(morpholine)σ(C-C)3.2Hyperconjugation
LP(2) O(morpholine)σ(C-N)2.5Hyperconjugation
LP(1) N(methylamino)π*(C=O)50.1Amide Resonance

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, and Infrared (IR) and Raman vibrational frequencies. nih.govnih.gov These theoretical predictions are valuable for interpreting experimental spectra and for assigning specific spectral features to the corresponding molecular motions or chemical environments. nih.govscielo.org.mx

Theoretical calculations of vibrational frequencies are typically performed assuming harmonic oscillations, and the calculated values are often scaled to improve agreement with experimental data. nih.gov The comparison of theoretical and experimental spectra can confirm the molecular structure and provide a detailed understanding of the vibrational modes of the molecule. scielo.org.mx Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the assignment of peaks in the NMR spectrum.

Table 4: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups (Note: The experimental values are hypothetical for the purpose of illustration.)

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aliphatic)Morpholine CH₂2950-30502850-2960
C=O stretchAmide16801650
C-N stretchMorpholine11501115
C-O-C stretchEther11001070

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches provide a dynamic perspective on the behavior of molecules, complementing the static picture provided by quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a morpholine ring and a side chain, multiple conformations are possible. The morpholine ring itself can exist in chair and boat conformations, with the chair form generally being more stable. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations of N-Acylmorpholine Systems

The process begins with the development of a force field, a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. Force fields like OPLS (Optimized Potentials for Liquid Simulations) and TraPPE-UA (Transferable Potentials for Phase Equilibria-United Atom) are often employed for organic molecules such as N-acylmorpholines. nih.gov The simulation is then set up by placing the molecule in a periodic box, typically filled with a solvent like water, to mimic physiological or reaction conditions. The system undergoes energy minimization to remove unfavorable contacts, followed by an equilibration phase where temperature and pressure are stabilized. Finally, a production run is performed, during which the trajectory data is collected for analysis. mdpi.com

Analysis of MD trajectories for N-acylmorpholine systems can reveal:

Conformational Preferences: The morpholine ring can adopt various conformations, such as chair and boat forms. MD simulations can quantify the relative stability of these conformers and the energy barriers for interconversion.

Solvation Shell Structure: The simulations can characterize the arrangement of water molecules around the solute, identifying key hydrogen bonding interactions with the carbonyl oxygen and the morpholine's nitrogen and oxygen atoms.

Flexibility and Dynamics: Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) analyses can quantify the flexibility of different parts of the molecule. For instance, the methylaminoacetyl side chain is expected to exhibit greater flexibility compared to the more rigid morpholine ring.

These simulations are crucial for understanding how the molecule behaves in a dynamic environment, which complements the static picture provided by other computational methods. nih.govmdpi.com

Molecular Docking for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For N-acylmorpholine derivatives, docking studies are instrumental in generating hypotheses about their potential biological targets and the specific molecular interactions that stabilize the ligand-receptor complex. scispace.comnih.govnih.gov

The docking process involves two main components: a search algorithm and a scoring function. The search algorithm explores the conformational space of the ligand within the receptor's binding site, generating numerous possible binding poses. The scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode. mdpi.com

For a compound like this compound, a typical docking study would proceed as follows:

Preparation of Receptor and Ligand: The three-dimensional structure of a target protein is obtained from a database like the Protein Data Bank (PDB). The ligand structure is built and its energy is minimized.

Defining the Binding Site: The potential binding pocket on the receptor is identified, often based on the location of a known co-crystallized ligand or through pocket prediction algorithms.

Docking Simulation: Using software such as AutoDock or MOE, the ligand is flexibly docked into the defined binding site. The program generates a set of possible binding poses.

Analysis of Results: The top-ranked poses are analyzed to understand the key intermolecular interactions. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com For example, the carbonyl oxygen of the acetyl group and the morpholine oxygen are potential hydrogen bond acceptors, while the morpholine ring itself can engage in hydrophobic interactions.

Docking studies on various morpholine-containing compounds have successfully predicted their interactions with targets like tubulin and penicillin-binding proteins. nih.govresearchgate.net These computational hypotheses provide a rational basis for the design of new derivatives with improved potency and selectivity, guiding further experimental validation. nih.govnih.govmdpi.com

Table 1: Example of Molecular Interactions Hypothesized from Docking Studies This table is illustrative and based on typical interactions observed for similar compounds.

Ligand MoietyPotential Interaction TypePotential Receptor Residue Type
Carbonyl OxygenHydrogen Bond AcceptorAmine/Hydroxyl groups (e.g., Serine, Threonine, Lysine)
Morpholine OxygenHydrogen Bond AcceptorAmine/Hydroxyl groups (e.g., Serine, Threonine)
Morpholine Ring (CH2 groups)Hydrophobic InteractionAliphatic/Aromatic side chains (e.g., Leucine, Phenylalanine)
Methylamino Group (NH)Hydrogen Bond DonorCarbonyl/Carboxylate groups (e.g., Aspartate, Glutamate)

Reactivity and Mechanistic Computational Studies

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the chemical reactivity of molecules through various descriptors. scielo.org.mx These "global reactivity descriptors" are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and offer insights into the stability and reactivity of compounds like this compound. ijsr.netdergipark.org.trnih.gov

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. ijsr.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index, defined as ω = μ²/ (2η) (where μ is the electronic chemical potential, μ ≈ -χ), measures the stabilization in energy when a molecule acquires additional electronic charge. scispace.com A high electrophilicity index indicates a good electrophile. dergipark.org.tr

DFT calculations at levels like B3LYP with a 6-31G(d,p) basis set are commonly used to determine these parameters. nih.govmdpi.com By analyzing these descriptors, one can predict the general reactive nature of N-acylmorpholine systems. For instance, a relatively high chemical hardness would suggest good kinetic stability. The electrophilicity index can help predict how the molecule will behave in reactions with nucleophiles. researchgate.netnih.gov

Table 2: Representative Calculated Global Reactivity Descriptors Values are hypothetical for illustrative purposes, based on typical ranges for similar organic molecules.

DescriptorSymbolFormulaIllustrative Value (eV)Interpretation
HOMO EnergyE_HOMO--7.5Energy of the highest occupied molecular orbital
LUMO EnergyE_LUMO--0.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO GapΔEE_LUMO - E_HOMO7.0Indicates kinetic stability
Chemical Hardnessη(E_LUMO - E_HOMO) / 23.5Resistance to deformation of electron cloud
Chemical SoftnessS1 / η0.286Measure of reactivity
Electronegativityχ-(E_HOMO + E_LUMO) / 24.0Electron-attracting power
Electrophilicity Indexωμ² / (2η)2.28Capacity to accept electrons

Computational Exploration of Reaction Mechanisms for N-Acylmorpholine Synthesis and Transformations

Computational chemistry, particularly DFT, is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netresearchgate.net For N-acylmorpholines, this involves mapping the potential energy surface (PES) for their synthesis and subsequent transformations. This approach allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS), which are the energy maxima along the reaction coordinate. smu.edu

The synthesis of an N-acylmorpholine, such as this compound, typically involves the acylation of a morpholine derivative. A computational study of this reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the PES that connects reactants to products. This is a critical step, as the TS structure reveals the geometry of the molecule at the peak of the energy barrier.

Frequency Calculations: Confirming the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu

Through these calculations, the activation energy (the energy difference between the reactants and the transition state) can be determined, providing a quantitative measure of the reaction's feasibility. researchgate.net This computational exploration can be used to compare different synthetic pathways, understand the role of catalysts, and predict the regioselectivity and stereoselectivity of transformations involving the N-acylmorpholine scaffold. nih.gov

Prediction of Dipole Moments and their Relation to Reactivity

For this compound, the presence of electronegative oxygen and nitrogen atoms results in a significant molecular dipole moment. The carbonyl group (C=O) and the C-O-C and C-N-C linkages within the morpholine ring are the primary contributors to this polarity.

The magnitude and orientation of the dipole moment are directly related to the molecule's reactivity and physical properties:

Intermolecular Interactions: A large dipole moment leads to strong dipole-dipole interactions between molecules, influencing properties like boiling point and solubility. Polar molecules like N-acylmorpholines are generally more soluble in polar solvents.

Reactivity: The dipole moment highlights the electron-rich and electron-poor regions of a molecule. The negative end of the dipole (near the carbonyl oxygen) is susceptible to attack by electrophiles, while the positive end is a target for nucleophiles. In solvent-mediated reactions, a polar solvent can stabilize polar transition states, thereby accelerating reactions for molecules with large dipole moments.

Computational methods can determine the dipole moment for different conformers of a molecule, providing a detailed picture of how its charge distribution changes with its geometry. This information is valuable for understanding how the molecule will interact with other polar molecules, including biological receptors and reagents in a chemical reaction. scispace.comresearchgate.net

Reactivity Profiles and Synthetic Applications of 4 Methylamino Acetyl Morpholine and Analogs

Chemical Transformations of the Amide Functionality

The N-acylmorpholine unit is a tertiary amide, which exhibits distinct reactivity compared to primary and secondary amides, particularly in hydrolysis and reduction reactions.

The hydrolysis of the amide bond in N-acylmorpholines, which results in the cleavage of the acyl group from the morpholine (B109124) ring, can proceed under both acidic and basic conditions. The reaction kinetics and mechanism are influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and the protonated morpholine salt. The general mechanism is consistent with the A_AC_2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).

Base-Catalyzed Hydrolysis: In alkaline media, the amide is cleaved by the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then breaks down to form a carboxylate salt and morpholine. For tertiary amides like N-acylmorpholines, the initial association of the hydroxide ion is often the rate-determining step, particularly at high pH values. uregina.ca The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate ion. researchgate.net

Table 1: General Kinetic Parameters for Amide Hydrolysis Mechanisms

Hydrolysis Type General Mechanism Key Features Representative Activation Energy (Ea)
Acid-Catalyzed A_AC_2 Protonation of carbonyl oxygen enhances electrophilicity. ~31 kJ/mol researchgate.net
Neutral S_N_2-type Water acts as the nucleophile; generally very slow. ~99 kJ/mol researchgate.net
Base-Catalyzed B_AC_2 Direct nucleophilic attack by hydroxide ion; irreversible. ~21 kJ/mol researchgate.net

Note: Activation energies are representative values for N-substituted amides and can vary based on specific molecular structure and conditions.

The tertiary amide functionality of N-acylmorpholines can be selectively reduced to either tertiary amines or alcohols, depending on the choice of reducing agent and reaction conditions.

Reduction to Amines: The most common method for the complete reduction of tertiary amides to their corresponding tertiary amines is the use of powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄). uregina.caacs.org The reaction mechanism involves the initial nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom coordinates to the aluminum, creating a good leaving group which is subsequently eliminated to form an iminium ion. A second hydride ion then attacks the iminium ion, yielding the final tertiary amine product. acs.org Other reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), have also been effectively used for this transformation. researchgate.net

Reduction to Alcohols: Selective reduction of tertiary amides to alcohols can be achieved using specific aminoborohydride reagents. The outcome of these reductions is highly dependent on the steric bulk of both the amide and the reducing agent. For instance, reagents like lithium dimethylaminoborohydride can reduce tertiary amides to the corresponding alcohols. researchgate.net This transformation is valuable as it offers an alternative to the reduction of esters or carboxylic acids.

Table 2: Selective Reduction of Tertiary Amides

Reagent Product Type General Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) Amine Anhydrous ether or THF, followed by aqueous workup Standard, powerful reagent for complete reduction. uregina.caacs.org
9-Borabicyclo[3.3.1]nonane (9-BBN) Amine Requires 2 equivalents of 9-BBN A milder alternative to LiAlH₄. researchgate.net
Disiamylborane (Sia₂BH) Aldehyde 1 equivalent of reagent Stops at the aldehyde stage due to steric hindrance. researchgate.net

Reactivity at the Acetyl Carbonyl Group

The ketone functionality in the acetyl group of 4-[(Methylamino)acetyl]morpholine is an electrophilic center that readily undergoes nucleophilic addition reactions.

The carbonyl carbon of the acetyl group is susceptible to attack by a wide range of nucleophiles, most notably organometallic compounds like Grignard reagents (R-MgX). organic-chemistry.org The reaction proceeds via a classic nucleophilic addition mechanism. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. ub.edu Subsequent protonation during aqueous workup yields a tertiary alcohol. organic-chemistry.orgmsu.edu

The presence of the α-amino group (the methylamino moiety) does not typically inhibit this reaction, and methods for the synthesis of N-protected α-amino ketones from α-amino acids demonstrate that the resulting ketone is readily susceptible to further reaction with Grignard reagents. organic-chemistry.org The reaction is generally irreversible due to the strong basicity of the Grignard reagent. ub.edu

Reaction Scheme: Grignard Addition to this compound Analog

This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide variety of alkyl, vinyl, or aryl groups (R') at the carbonyl position, thereby increasing molecular complexity.

This compound as a Versatile Synthetic Building Block

The combination of the morpholine ring and the functionalized acetyl side chain makes this compound and its analogs useful starting materials for the synthesis of more elaborate molecules.

N-acylmorpholine derivatives serve as key intermediates in the synthesis of various heterocyclic systems. The functional groups present in the acyl side chain can be manipulated to facilitate cyclization reactions. For example, analogs such as morpholin-N-ethyl acetate (B1210297) can be converted into the corresponding acetohydrazide by reaction with hydrazine (B178648) hydrate. This hydrazide derivative is a versatile precursor that can be cyclized to form complex heterocyclic structures like 1,2,4-triazoles. researchgate.netuobaghdad.edu.iq

This strategy highlights the utility of the N-acylmorpholine scaffold. The morpholine acts as a stable anchor and a directing group, while the acyl portion provides the reactive handles needed for building new rings. Such derivatives can be employed in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reagents to construct complex products, further expanding their synthetic utility. rsc.orgnih.gov The ability to pre-install functionality on the acyl group, as in this compound, offers a direct route to polyfunctionalized heterocyclic targets, which are of significant interest in medicinal chemistry and materials science. ub.edu

Role in Diversifying Chemical Libraries for Academic Screening

The endeavor to map and explore biologically relevant chemical space is a cornerstone of modern chemical biology and drug discovery. A key strategy in this field is Diversity-Oriented Synthesis (DOS), which aims to generate collections of structurally diverse small molecules from common starting materials. nih.govrsc.org These chemical libraries are then used in high-throughput screening to identify novel probes for biological pathways or starting points for drug development. rsc.org Within this paradigm, the choice of a central molecular scaffold is critical, as it dictates the structural foundation and, consequently, the regions of chemical space that the library will occupy. cam.ac.uk

The morpholine ring is a highly valued scaffold in medicinal chemistry and is frequently incorporated into DOS strategies. researchgate.netdntb.gov.ua Its prevalence stems from several advantageous properties, including metabolic stability, improved pharmacokinetic profiles, and a flexible, chair-like conformation that can present substituents in varied three-dimensional arrangements. researchgate.net Molecules built upon the morpholine core, such as this compound, serve as ideal starting points for library diversification. By systematically modifying different parts of the molecule—the morpholine ring itself, the acyl linker, or the terminal amino group—a vast array of analogs can be synthesized. frontiersin.org This approach allows academic screening collections to be populated with compounds that possess significant structural and functional diversity, increasing the probability of discovering molecules with novel biological activities. nih.gov The "build-pair" strategy in DOS, for instance, involves synthesizing building blocks which are then coupled to create densely functionalized molecules, a process where morpholine-based structures can serve as versatile components. cam.ac.uk

The table below illustrates how a parent scaffold like 4-acetylmorpholine (B157445) can be systematically modified to generate a diverse chemical library for academic screening purposes.

Modification StrategyPoint of DiversificationExample Substituent (R)Resulting Compound ClassPotential Impact on Properties
Appendage Diversity Acyl Side ChainR = -CH₂-NH-CH₃N-AminoacetylmorpholinesModulation of basicity, H-bonding
Acyl Side ChainR = -CH₂(Aryl)N-ArylacetylmorpholinesIntroduction of aromatic interactions
Acyl Side ChainR = -(CH₂)ₙ-CH₃N-AlkanoylmorpholinesVariation in lipophilicity
Scaffold Diversity Morpholine RingC-2 Methyl substituent2-Methyl-4-acylmorpholinesIntroduction of chirality, steric bulk
Morpholine RingC-3 Phenyl substituent3-Phenyl-4-acylmorpholinesConformational restriction, lipophilicity
Stereochemical Diversity Morpholine Ring(R)- vs (S)- at C-2Chiral N-acylmorpholinesDifferential target binding affinity

Structure-Reactivity Relationships in N-Acylmorpholine Systems

The chemical behavior of N-acylmorpholines is fundamentally governed by the electronic and steric properties of their constituent parts. libretexts.org Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing synthetic pathways. chemrxiv.orgnih.gov The reactivity of the amide carbonyl group, in particular, is central to the chemical transformations these molecules can undergo.

Influence of N-Methylamino Substitution on Reactivity

In this compound, the acyl group is substituted with an N-methylamino moiety (-CH₂NHCH₃). This substituent exerts a profound influence on the reactivity of the adjacent carbonyl group. The nitrogen atom of the amino group possesses a lone pair of electrons and is directly attached to the α-carbon of the acetyl group.

The primary electronic effects at play are:

Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to an electron-withdrawing inductive effect that pulls electron density away from the carbonyl carbon, making it more electrophilic.

Field Effect: The presence of the basic nitrogen can influence nearby reactions through space, potentially acting as an intramolecular catalyst or base.

Hydrogen Bonding: The N-H proton allows the substituent to act as a hydrogen bond donor, while the nitrogen lone pair can act as a hydrogen bond acceptor. These interactions can influence the solvation and conformation of the molecule, thereby affecting reactivity.

The methyl group attached to the nitrogen is an electron-donating group (+I), which slightly increases the electron density on the nitrogen, enhancing its basicity compared to an unsubstituted amino group. This complex interplay modulates the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, but its reactivity is also tempered by the potential for intramolecular interactions.

The following table compares the expected influence of the N-methylamino group on the carbonyl carbon's electrophilicity relative to other α-substituents on an acetylmorpholine scaffold.

α-Substituent (R in -COCH₂-R)Key Electronic Effect(s)Expected Impact on Carbonyl Electrophilicity
-H Neutral referenceBaseline
-Cl Strong Inductive Withdrawal (-I)Significantly Increased
-OCH₃ Inductive Withdrawal (-I), Resonance Donation (+R)Slightly Decreased
-CH₃ Inductive Donation (+I)Decreased
-NHCH₃ Inductive Withdrawal (-I), BasicityIncreased (Inductively)

Impact of Morpholine Ring Substituents on Chemical Transformations

Substituents on the carbon atoms of the morpholine ring can significantly alter the chemical reactivity of the N-acylmorpholine system through both steric and electronic effects.

Steric Effects: The introduction of bulky substituents, particularly at the C-2 and C-6 positions adjacent to the ring nitrogen, can create steric hindrance. This can impede the approach of reagents to the amide nitrogen or the carbonyl oxygen. Furthermore, such substituents can lock the morpholine ring into a specific chair conformation, which may orient the acyl group in a way that either shields it from or exposes it to reactants.

Electronic Effects: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) on the morpholine ring can influence the electron density of the ring nitrogen. An electron-withdrawing group at the C-2 or C-3 position can decrease the electron-donating ability of the nitrogen's lone pair into the carbonyl group. This reduction in amide resonance makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups can enhance the electron density on the nitrogen, strengthening the amide resonance and making the carbonyl carbon less reactive.

The table below summarizes the predicted effects of various substituents at the C-2 position of the morpholine ring on the reactivity of the N-acyl group.

C-2 Ring SubstituentPrimary EffectPredicted Impact on N-Acyl Carbonyl ReactivityRationale
-CH₃ (Methyl) Steric Hindrance, Weak Inductive Donation (+I)Slightly DecreasedMinor steric shielding and enhanced amide resonance.
-Ph (Phenyl) Steric HindranceDecreasedSignificant steric bulk hinders the approach of nucleophiles.
-F (Fluoro) Strong Inductive Withdrawal (-I)IncreasedReduces nitrogen lone pair delocalization into the carbonyl, increasing carbonyl electrophilicity.
-OH (Hydroxyl) Inductive Withdrawal (-I), H-BondingIncreasedInductive effect dominates; potential for intramolecular H-bonding can alter conformation.

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